molecular formula C19H17ClN2O2S B10905137 (5E)-5-(2-chlorobenzylidene)-3-{[(2,3-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

(5E)-5-(2-chlorobenzylidene)-3-{[(2,3-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B10905137
M. Wt: 372.9 g/mol
InChI Key: IYTYMXPQABDVRA-LICLKQGHSA-N
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Description

5-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-[(2,3-DIMETHYLANILINO)METHYL]-1,3-THIAZOLANE-2,4-DIONE is a complex organic compound with a unique structure that includes a thiazolane ring, a chlorophenyl group, and a dimethylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-[(2,3-DIMETHYLANILINO)METHYL]-1,3-THIAZOLANE-2,4-DIONE typically involves multiple steps, including the formation of the thiazolane ring and the introduction of the chlorophenyl and dimethylanilino groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-[(2,3-DIMETHYLANILINO)METHYL]-1,3-THIAZOLANE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-[(2,3-DIMETHYLANILINO)METHYL]-1,3-THIAZOLANE-2,4-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-[(2,3-DIMETHYLANILINO)METHYL]-1,3-THIAZOLANE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolane derivatives and compounds with chlorophenyl and dimethylanilino groups. Examples include:

  • 5-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-3-[(2,3-DIMETHYLANILINO)METHYL]-1,3-THIAZOLANE-2,4-DIONE
  • 5-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-3-[(2,3-DIMETHYLANILINO)METHYL]-1,3-THIAZOLANE-2,4-DIONE

Uniqueness

What sets 5-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-[(2,3-DIMETHYLANILINO)METHYL]-1,3-THIAZOLANE-2,4-DIONE apart is its specific combination of functional groups and the resulting chemical and biological properties. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct applications and effects.

Properties

Molecular Formula

C19H17ClN2O2S

Molecular Weight

372.9 g/mol

IUPAC Name

(5E)-5-[(2-chlorophenyl)methylidene]-3-[(2,3-dimethylanilino)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H17ClN2O2S/c1-12-6-5-9-16(13(12)2)21-11-22-18(23)17(25-19(22)24)10-14-7-3-4-8-15(14)20/h3-10,21H,11H2,1-2H3/b17-10+

InChI Key

IYTYMXPQABDVRA-LICLKQGHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)NCN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=O)C

Canonical SMILES

CC1=C(C(=CC=C1)NCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O)C

Origin of Product

United States

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